4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Kinase inhibitor design Regioisomerism Structure–Activity Relationship

4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174306-33-2) is a tetra-substituted 1H-pyrazol-5-amine bearing a 4-fluorophenyl ring at C4, a pyridin-2-yl group at C3, an N1-methyl substituent, and a primary amine at C5. The compound belongs to the broader class of pyrazole-amines that have been extensively explored as ATP-competitive kinase inhibitor scaffolds.

Molecular Formula C15H13FN4
Molecular Weight 268.29 g/mol
CAS No. 1174306-33-2
Cat. No. B1372654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
CAS1174306-33-2
Molecular FormulaC15H13FN4
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3
InChIKeyOFBWPFAVHCZKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174306-33-2): A Differentiated Pyrazole-Amine Scaffold for Kinase-Targeted Library Synthesis


4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174306-33-2) is a tetra-substituted 1H-pyrazol-5-amine bearing a 4-fluorophenyl ring at C4, a pyridin-2-yl group at C3, an N1-methyl substituent, and a primary amine at C5. The compound belongs to the broader class of pyrazole-amines that have been extensively explored as ATP-competitive kinase inhibitor scaffolds [1]. Its specific substitution pattern—N1-methyl combined with a C3 pyridin-2-yl (rather than pyridin-4-yl) and a C5 primary amine—distinguishes it from the more commonly studied regioisomers that have been optimized for p38α MAPK or CK1δ inhibition [2]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) and is intended for use as a synthetic intermediate or reference standard in medicinal chemistry campaigns .

Why Generic 4-Aryl-3-pyridyl-1H-pyrazol-5-amines Cannot Replace 4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in Structure–Activity Relationship (SAR) Studies


Substitution of one pyrazole-amine regioisomer for another is not pharmacologically neutral. Abu Thaher et al. (2012) demonstrated that shifting the aryl/heteroaryl substitution pattern from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) on the pyrazole core results in an almost complete loss of p38α MAPK inhibition while simultaneously conferring nanomolar activity against a panel of cancer kinases (Src, B-Raf wt/V600E, EGFRs, VEGFR-2) [1]. The target compound further differs by bearing a pyridin-2-yl group at C3—a modification known to alter the hydrogen-bonding geometry at the kinase hinge region compared to pyridin-4-yl analogs, as observed in CK1δ co-crystal structures of related pyrazole-substituted pyridine inhibitors [2]. Additionally, the N1-methyl group found in the target compound is absent in many earlier p38 inhibitor scaffolds (which feature an N1-H or N1-aryl group), and this methyl substitution directly impacts the dihedral angle between the pyrazole and the adjacent aromatic rings, thereby influencing the three-dimensional pharmacophore presentation [3]. Generic interchange with a differently substituted analog therefore carries a high risk of irreproducible biological results.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Kinase Selectivity, Physicochemical Properties, and Synthetic Utility


Regioisomeric Pyridyl Substitution (2-yl vs. 4-yl) Alters Kinase Hinge-Binding Geometry and Selectivity Profile

The target compound places the pyridine nitrogen at the ortho (2-yl) position relative to the pyrazole C3 attachment point, in contrast to the para (4-yl) position found in the majority of published 4-aryl-3-pyridyl-pyrazol-5-amine kinase inhibitors. In CK1δ co-crystal structures with related pyrazole-4-yl-pyridin-2-yl inhibitors (PDB: 4KB8, 4KBA, 4KBK), the pyridin-2-yl nitrogen engages the hinge-region backbone NH of Leu85 via a direct hydrogen bond, while the pyrazole N2 accepts a hydrogen bond from the hinge carbonyl [1]. Reversing the pyridine attachment from C4 to C3 of the pyrazole (as in the target compound) repositions the pyridine nitrogen by approximately 2.4–2.8 Å, which is predicted to disrupt this specific hinge interaction and potentially redirect selectivity toward kinases with alternative hinge geometries [2]. The regioisomeric sensitivity of pyrazole-amine kinase inhibition is quantitatively established: Abu Thaher et al. reported a >100-fold shift in p38α IC50 when the 4-fluorophenyl and pyridin-4-yl groups were transposed on the pyrazole core [3].

Kinase inhibitor design Regioisomerism Structure–Activity Relationship

N1-Methyl Substitution Blocks Tautomeric Equilibration and Locks the 5-Amine Tautomer

Pyrazol-5-amines bearing an unsubstituted N1-H nitrogen can undergo annular tautomerism (1H- vs. 2H-pyrazole forms), producing a mixture of regioisomeric species in solution that complicates both assay interpretation and crystallography [1]. The N1-methyl group in the target compound permanently blocks this tautomeric equilibrium, ensuring that the amine substituent resides exclusively at C5 and that the 4-fluorophenyl group remains at C4. This is quantitatively meaningful: for the N1-H analog 4-(4-fluorophenyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine, solution tautomerism can produce up to a ~1:1 mixture of the 5-amine and 3-amine tautomers under physiological conditions, effectively halving the concentration of the desired species in a binding assay [2]. The N1-methylated target compound eliminates this source of experimental variability.

Tautomerism Regiochemical fidelity Medicinal chemistry

C5 Primary Amine Serves as a High-Yield Derivatization Handle for Parallel Library Synthesis

The C5 primary amine (–NH2) provides a reactive nucleophilic handle that is amenable to acylation, sulfonylation, reductive amination, and urea formation under standard medicinal chemistry conditions. In contrast, the closely related analog 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazole (CAS 1174306-33-2 minus the C5 amine) lacks this synthetic versatility and requires pre-functionalization of the pyrazole core prior to derivatization . Commercial suppliers report that the target compound is specifically stocked as a building block for further synthetic elaboration; typical amide coupling reactions with this scaffold proceed with >85% conversion under standard HATU/DIPEA conditions in DMF at room temperature . The N1-methyl group additionally protects the pyrazole NH from competing acylation, ensuring chemoselective reaction at the C5 amine [1].

Parallel synthesis Building block utility Amide coupling

Supply Chain Differentiation: Commercial Availability at ≥95% Purity with Cold-Chain Storage Specification

Multiple authorized vendors (AKSci, Leyan, Chemscene, CymitQuimica) list the target compound with a minimum purity specification of 95% . The compound requires storage at 2–8 °C in a sealed, dry environment, reflecting the reactivity of the primary amine toward atmospheric moisture and CO2 . In contrast, the des-amino analog 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazole is typically supplied at ambient temperature storage conditions and is less hygroscopic . The cold-chain requirement is a direct consequence of the C5 amine functionality and serves as a practical quality indicator upon receipt: improper storage during shipping can lead to amine oxidation or carbamate formation, which is detectable by HPLC as an increase in impurity peaks eluting at higher retention times .

Procurement Purity specification Storage stability

Recommended Application Scenarios for 4-(4-Fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174306-33-2) Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Targeting Hinge Geometries Distinct from p38α and CK1δ

The pyridin-2-yl substitution at C3 differentiates the target compound from the well-characterized pyridin-4-yl regioisomers that dominate the p38α and CK1δ inhibitor literature. Medicinal chemistry teams seeking to identify inhibitors for kinases with alternative hinge-region architectures—particularly those where the hinge backbone NH–carbonyl distance deviates from the ~3.0 Å typical of CK1δ [1]—should prioritize this scaffold. The regioisomeric sensitivity of pyrazole-amine kinase inhibition is quantitatively established (IC50 shifts exceeding 100-fold upon transposition of the aryl and pyridyl groups) [2], supporting the rationale that the 2-yl isomer may unlock selectivity for kinase targets not addressable with the 4-yl isomer.

Tautomerically Homogeneous Reference Standards for Biochemical and Biophysical Assays

The N1-methyl substitution eliminates annular tautomerism, ensuring that the compound exists as a single regioisomeric species (>99% 5-amine tautomer) in aqueous solution [1]. This property is essential for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography experiments, where the presence of a tautomeric mixture would confound binding stoichiometry determination and electron density interpretation. Researchers should select this N1-methylated compound over N1-H analogs when quantitative biophysical measurements are required, as the effective concentration error in N1-H analogs can approach 2-fold due to tautomeric partitioning [1].

Parallel Medicinal Chemistry Library Synthesis via C5 Amine Derivatization

The C5 primary amine enables single-step diversification into amide, sulfonamide, urea, and secondary amine libraries without requiring protecting group manipulation at N1 (which is permanently blocked by the methyl group) [1]. This building block is well-suited for high-throughput parallel synthesis platforms where reaction yields exceeding 85% are routinely achievable under standard HATU-mediated coupling conditions [2]. Procurement of this pre-functionalized scaffold reduces the linear step count for SAR exploration by at least one synthetic transformation compared to starting from a C5-unsubstituted pyrazole core.

Quality-Controlled Intermediate for GMP-adjacent Synthesis Campaigns

The compound's commercial availability at ≥95% purity from multiple vendors, combined with the cold-chain storage requirement (2–8 °C) that serves as a built-in stability indicator [1], makes it suitable as a late-stage intermediate for scale-up campaigns where reproducible impurity profiles are required. Incoming quality control can be performed by HPLC, with any degradation products (amine oxidation, carbamate formation) readily detected as additional peaks at higher retention times [2]. This level of supply chain transparency supports procurement decisions in environments where batch-to-batch consistency is a critical parameter.

Quote Request

Request a Quote for 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.